ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The 3,4-dimethoxyphenyl ethyl group is a common motif in organic chemistry, often seen in compounds with biological activity . The pyrido[2,3-d]pyrimidin-1(2H)-yl]acetate core is a heterocyclic compound, which is a ring structure containing atoms of at least two different elements .Scientific Research Applications
Synthesis and Transformation
Researchers have explored the synthesis and transformation of related compounds, highlighting the versatility of pyrimidinone and pyridopyrimidinone frameworks. For example, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound with a somewhat similar structural motif, was prepared and treated with various nucleophiles to afford fused pyrimidinones, showcasing the synthetic utility of these frameworks in generating diverse heterocyclic compounds (Bevk et al., 2001).
Catalytic Synthesis
The use of catalysts, such as modified montmorillonite nanostructures and potassium peroxydisulfate, has been demonstrated to facilitate the synthesis of dihydropyrimidinone derivatives and their oxidation to pyrimidin-2(1H)-ones. These methods offer advantages in terms of reaction efficiency and environmental impact, illustrating the ongoing innovation in the synthesis of pyrimidinone derivatives (Darehkordi & Ghazi, 2015); (Memarian & Farhadi, 2009).
Anticancer and Enzyme Inhibition Activity
Some derivatives similar to the queried compound have been synthesized and evaluated for their potential anticancer and enzyme inhibition activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and tested for their cytotoxic and anti-5-lipoxygenase activities, revealing the therapeutic potential of these compounds (Rahmouni et al., 2016).
Antimicrobial Activity
Research into the antimicrobial properties of pyrimidinone and oxazinone derivatives, synthesized using related starting materials, has shown promising results against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Novel Synthesis Approaches
Innovative synthesis methods, including ultrasound-assisted synthesis and chemoenzymatic approaches, have been applied to the preparation of related compounds, highlighting the continuous advancement in synthetic methodologies aimed at improving yield, reducing reaction time, and enhancing selectivity (Gholap et al., 2004); (Ramesh et al., 2017).
properties
IUPAC Name |
ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-4-30-18(25)13-24-19-15(6-5-10-22-19)20(26)23(21(24)27)11-9-14-7-8-16(28-2)17(12-14)29-3/h5-8,10,12H,4,9,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIOVFVMKMHIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.